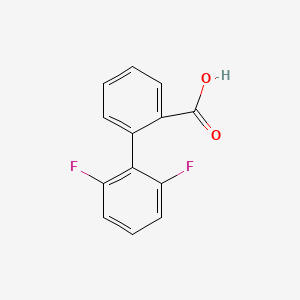

2-(2,6-Difluorophenyl)benzoic acid

Descripción

2-(2,6-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted at the 2-position with a 2,6-difluorophenyl group. This compound is part of a broader class of benzoic acid derivatives with applications in pharmaceutical and materials science research. Notably, derivatives of this compound have been explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for autoimmune and inflammatory diseases .

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-6-3-7-11(15)12(10)8-4-1-2-5-9(8)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBNDBMGCGPIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683281 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262000-99-6 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(2,6-Difluorophenyl)benzoic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another method involves the hydrolysis of 2,6-difluorobenzonitrile or 2,6-difluorobenzamide . The hydrolysis reaction typically requires acidic or basic conditions to convert the nitrile or amide group into a carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of 2-(2,6-Difluorophenyl)benzoic acid often involves large-scale hydrolysis of 2,6-difluorobenzonitrile using strong acids or bases. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring .

Aplicaciones Científicas De Investigación

2-(2,6-Difluorophenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Difluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparación Con Compuestos Similares

Sodium Salt of 5-Cyclopropyl-2-{[2-(2,6-Difluorophenyl)pyrimidin-5-yl]amino}benzoic Acid

- Structure: The sodium salt incorporates an additional pyrimidinylamino and cyclopropyl group, creating a more complex pharmacophore.

- Properties: Solubility: 0.03 mg/mL (as acid) at 25°C, with enhanced water solubility due to the sodium salt formulation . Thermal Stability: Exhibits a high melting point and non-hygroscopic crystalline structure, advantageous for pharmaceutical manufacturing .

- Application : Patented as a DHODH inhibitor, demonstrating the role of fluorine in improving target binding and metabolic stability .

2-Chloro-4-(2,6-Difluorophenyl)benzoic Acid

- Structure : Chlorine substitution at the 4-position of the benzoic acid ring distinguishes this compound.

- Properties :

- Comparison : The chlorine atom increases molecular weight and may alter electronic properties compared to the unsubstituted parent compound.

Amino-Substituted Analogs

- Examples: 2-((2,6-Difluorophenyl)amino)benzoic acid (CAS 90123-67-4): Similarity score 0.90 to the target compound, with an amino linker modifying binding interactions . Mefenamic Acid (2-[(2,3-Dimethylphenyl)amino]benzoic acid): A non-fluorinated anti-inflammatory drug, illustrating how fluorine substitution can reduce off-target effects .

Complex Derivatives in Drug Discovery

- Example: 4-{[9-Chloro-7-(2,6-Difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}benzoic acid (ZZL) Structure: Integrates a benzazepine ring system, increasing molecular weight to 476.86 g/mol . Application: Investigated for protein-ligand interactions, demonstrating the versatility of the 2,6-difluorophenyl group in designing high-affinity inhibitors .

Key Findings and Implications

- Fluorine Effects : The 2,6-difluorophenyl group enhances electronic withdrawal, improving binding to hydrophobic pockets in enzymes like DHODH .

- Solubility Challenges : While the sodium salt derivative addresses solubility limitations, other analogs (e.g., chloro-substituted) face discontinuation due to formulation hurdles .

- Structural Diversity: Minor modifications (e.g., amino linkers, heterocyclic additions) significantly alter pharmacological profiles, underscoring the importance of substituent design .

Actividad Biológica

2-(2,6-Difluorophenyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The molecular formula of 2-(2,6-Difluorophenyl)benzoic acid is . Its structure features a benzoic acid moiety substituted with a difluorophenyl group, which is believed to influence its biological activity through electronic and steric effects.

Synthesis

The synthesis of 2-(2,6-Difluorophenyl)benzoic acid typically involves the reaction of 2,6-difluorobenzoic acid with various reagents under controlled conditions. The following table summarizes key synthetic methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | 2,6-Difluorobenzoic acid + NaOH | Ethanol; Room Temp; 10 min | 100% |

| Method B | 2,6-Difluorobenzoic acid + Acetic Anhydride | Reflux; 1 h | 85% |

Antimicrobial Activity

Research indicates that 2-(2,6-Difluorophenyl)benzoic acid exhibits significant antimicrobial activity against various bacterial strains. A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against several pathogens:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Bacillus subtilis | 6.25 |

| Acinetobacter baumannii | 12.5 |

These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

The proposed mechanism of action for 2-(2,6-Difluorophenyl)benzoic acid involves disruption of bacterial cell membranes. This action leads to increased permeability and ultimately bacterial cell death. Studies using time-kill assays have demonstrated that the compound acts bactericidally against certain strains while exhibiting bacteriostatic effects on others .

Case Studies

- Study on MRSA : A recent study highlighted the efficacy of 2-(2,6-Difluorophenyl)benzoic acid derivatives against MRSA strains. The derivatives exhibited MIC values as low as 0.78 μg/mL, indicating strong potential as therapeutic agents .

- Biofilm Formation : Another investigation focused on the ability of the compound to inhibit biofilm formation in Staphylococcus aureus. The results showed that treatment with the compound significantly reduced biofilm biomass compared to untreated controls .

Cytotoxicity and Safety Profile

In vitro cytotoxicity studies have shown that 2-(2,6-Difluorophenyl)benzoic acid is non-toxic to human cell lines at concentrations much higher than its MIC values. This safety profile is crucial for its potential development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.